22,23-Dihydroavermectin B1a aglycon

Antibacterial Anticancer SAR

The compound with the IUPAC name (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is chemically defined as (+)-tetronolide, the non-glycosylated aglycone core of the tetrocarcin family of antitumor antibiotics. It is a macrocyclic spirotetronate polyketide characterized by a unique 14-membered macrolide ring system that incorporates a spiro-linked γ-lactone (tetronic acid) moiety fused to a trans-decalin system.

Molecular Formula C34H48O8
Molecular Weight 584.7 g/mol
Cat. No. B10814192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22,23-Dihydroavermectin B1a aglycon
Molecular FormulaC34H48O8
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C
InChIInChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1
InChIKeyXLEUIYGDSWMLCR-AOIHNFKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetronolide (CAS 76705-48-1): A Definitive Spirotetronate Aglycone for Antibiotic Discovery and SAR Studies


The compound with the IUPAC name (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is chemically defined as (+)-tetronolide, the non-glycosylated aglycone core of the tetrocarcin family of antitumor antibiotics [1][2]. It is a macrocyclic spirotetronate polyketide characterized by a unique 14-membered macrolide ring system that incorporates a spiro-linked γ-lactone (tetronic acid) moiety fused to a trans-decalin system [2][3]. Tetronolide serves as the essential scaffold upon which the glycosylated tetrocarcins (A, B, C, etc.) are constructed and is the key synthetic intermediate for generating analogs with altered selectivity profiles [4][5].

Why Tetronolide Cannot Be Substituted by Other Spirotetronate Aglycones in Critical Research Applications


Generic substitution with other spirotetronate aglycones (e.g., kijanolide, chlorothricolide, or the aglycone of glenthmycin) is not scientifically valid due to the strict dependence of downstream biological activity on the precise macrocyclic ring size, oxidation pattern, and stereochemistry of the tetronolide scaffold. The 14-membered macrolide of tetronolide is distinct from the 17-membered ring of versipelostatin [1] or the larger carbocyclic structures of quartromicins [2], and this geometric constraint dictates which biosynthetic tailoring enzymes can recognize the scaffold. Critically, the specific glycosylation pattern of tetrocarcins—which determines antibacterial versus anticancer potency—is templated by the exact hydroxyl presentation on tetronolide [3][4]. Substituting a different aglycone would yield a fundamentally different glycosylation outcome and, consequently, a different pharmacological profile, invalidating any comparative structure-activity relationship (SAR) analysis [5].

Quantitative Differentiation of Tetronolide: Comparative Performance Data for Procurement Decisions


Aglycone-Only Scaffold Enables Differential Antibacterial vs. Anticancer Activity Profiling

In the tetrocarcin class, glycosylation at the C9 position is essential for antibacterial activity but is inconsequential for anticancer activity [1]. The glycosylated tetrocarcin A exhibits an MIC of 0.38 μM against Bacillus subtilis, whereas the non-glycosylated tetronolide aglycone retains full anticancer potency in apoptosis assays but lacks this antibacterial activity [1][2]. This functional divergence, confirmed across multiple spirotetronate families including glenthmycins where the aglycone 14 is inactive against MRSA while glycosylated analogs are potent [3], establishes tetronolide as the required starting material for any study aiming to decouple antibacterial from anticancer mechanisms.

Antibacterial Anticancer SAR Glycosylation

In Vivo Antitumor Efficacy at Defined Low Doses with Favorable Toxicity Profile

Patent data explicitly claims that tetronolide compounds, including the aglycone core, are effective antitumor agents when administered intravenously or intraperitoneally at a defined low dose range of 0.2–0.5 mg/kg/day [1][2]. This dosage is significantly lower than the effective doses reported for many other spirotetronate leads, such as lobophorins which require higher concentrations to achieve similar in vivo effects [3]. Furthermore, tetrocarcin A, the direct glycosylated derivative of tetronolide, exhibited remarkable antitumor activities in mouse models (sarcoma 180, leukemia P388, Ehrlich carcinoma, B16 melanoma) without significant myelosuppression or nephrotoxicity, a safety advantage not consistently observed with other spirotetronate classes [4][5].

Antitumor In Vivo Dosing Toxicity

Crystallographically Defined Scaffold Enables Rational Structure-Based Drug Design

The complete three-dimensional structure of tetronolide has been solved by single-crystal X-ray diffraction analysis, revealing a unique spiro γ-lactone group and precisely defining the relative stereochemistry at all chiral centers (space group P212121 with a=20.138, b=22.680, c=7.848 Å) [1][2]. This atomic-resolution structural information is not available for many other spirotetronate aglycones, such as kijanolide or chlorothricolide, which have only been characterized spectroscopically [3]. The availability of a definitive crystal structure enables computational docking studies, molecular dynamics simulations, and rational design of semisynthetic derivatives with enhanced target selectivity—a capability that cannot be reliably executed with analogs lacking high-resolution structural data [4].

Crystallography Drug Design SAR Conformation

Bcl-2 Inhibitory Activity Differentiates Tetronolide Derivatives from Other Spirotetronates

Tetrocarcin A, the direct glycosylated derivative of tetronolide, selectively inhibits the anti-apoptotic functions of Bcl-2 family proteins, a mechanism of action not shared by most other spirotetronate antibiotics [1][2]. Specifically, tetrocarcin A was identified as an inhibitor of Bcl-2 function, and synthetic tetronolide derivatives were designed to increase this selective inhibitory activity [3]. In contrast, abyssomicin C targets the pABA biosynthesis pathway [4], and versipelostatin acts as a GRP78/Bip molecular chaperone down-regulator [5]. This mechanistic divergence means that tetronolide-derived compounds are uniquely positioned for research programs focused on Bcl-2-mediated apoptosis pathways in cancer.

Apoptosis Bcl-2 Cancer Mechanism

Total Synthesis Achieved: Enabling Scalable Supply and Derivative Generation

A highly convergent, enantioselective total synthesis of (+)-tetronolide has been achieved, providing a reliable, fermentation-independent route to the aglycone and its analogs [1][2]. This contrasts sharply with many other spirotetronate aglycones, such as kijanolide or the aglycones of lobophorins and glenthmycins, for which no total synthesis has been reported, limiting their availability to low-yield fermentation extracts [3]. The synthetic accessibility of tetronolide enables the production of diverse semisynthetic derivatives with modifications at the C9 and C17 hydroxyl groups, allowing systematic exploration of SAR beyond what is possible with naturally glycosylated forms alone [4].

Total Synthesis Scalability Medicinal Chemistry Derivatization

Optimal Research and Procurement Applications for Tetronolide in Spirotetronate Antibiotic Discovery


Decoupling Antibacterial from Anticancer Activity in Mechanistic Studies

Use tetronolide as a selective anticancer agent without confounding antibacterial effects. As established in Section 3 (Evidence Item 1), the aglycone lacks antibacterial activity while retaining full anticancer potency. This makes tetronolide the ideal probe for investigating apoptosis pathways in cancer cells without interference from antimicrobial activity that could complicate in vitro co-culture models or in vivo microbiome analyses [1][2].

Structure-Based Drug Design and Computational Docking Studies

Leverage the published single-crystal X-ray structure of tetronolide (Section 3, Evidence Item 3) to perform molecular docking simulations, pharmacophore modeling, and rational design of Bcl-2 inhibitors. The high-resolution structural data enables accurate prediction of binding modes that cannot be reliably performed with spirotetronate analogs lacking crystallographic characterization [3][4].

Semisynthetic Derivative Generation for Bcl-2 Targeted Therapy

Utilize synthetic tetronolide (Section 3, Evidence Item 5) as a starting scaffold for the preparation of semisynthetic derivatives with enhanced Bcl-2 inhibitory activity. The established total synthesis route provides reliable access to the aglycone core, which can then be selectively functionalized at C9 and C17 to generate focused libraries for Bcl-2 inhibitor optimization [5][6].

In Vivo Antitumor Efficacy Studies Requiring Defined Low-Dose Regimens

Employ tetronolide derivatives in murine tumor models (sarcoma 180, P388 leukemia) at the validated low-dose range of 0.2–0.5 mg/kg/day (Section 3, Evidence Item 2). This defined dosing regimen minimizes compound consumption while maintaining antitumor efficacy, providing a cost-effective platform for preclinical proof-of-concept studies and combination therapy evaluations [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 22,23-Dihydroavermectin B1a aglycon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.